![molecular formula C21H26N2O2 B6419721 1-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol CAS No. 876901-31-4](/img/structure/B6419721.png)
1-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
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Overview
Description
This compound is a benzodiazole derivative with a propyl alcohol group and a 4-methylphenoxybutyl group attached. Benzodiazoles are heterocyclic aromatic organic compounds and this one is substituted with a propyl alcohol group (propan-1-ol) and a 4-methylphenoxybutyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzodiazole ring, a propyl alcohol group, and a 4-methylphenoxybutyl group. The benzodiazole ring is a type of aromatic heterocycle, which often contributes to the stability and reactivity of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzodiazoles and their derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzodiazole ring could contribute to its stability, while the propyl alcohol group could influence its solubility .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could involve exploring its potential applications, particularly in the pharmaceutical industry. Further studies could also investigate its physical and chemical properties, and how these influence its reactivity and interactions with other substances .
properties
IUPAC Name |
1-[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-20(24)21-22-18-8-4-5-9-19(18)23(21)14-6-7-15-25-17-12-10-16(2)11-13-17/h4-5,8-13,20,24H,3,6-7,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIGLWKPJJRQJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol |
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